molecular formula C33H45NO10 B12761223 16-epi-Pyrojesaconitine

16-epi-Pyrojesaconitine

Cat. No.: B12761223
M. Wt: 615.7 g/mol
InChI Key: QMGHUXIUNPVSHV-YJRZMURVSA-N
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Description

16-epi-Pyrojesaconitine is a pyro-type alkaloid derived from the Aconitum species. It is known for its potent analgesic properties, although its activity is lower than that of its parent alkaloids such as aconitine, mesaconitine, hypaconitine, and jesaconitine . This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities.

Chemical Reactions Analysis

16-epi-Pyrojesaconitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

16-epi-Pyrojesaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of pyro-type alkaloids. In biology, it is investigated for its potential analgesic and anti-inflammatory properties . In medicine, it is studied for its potential use in pain management and as a lead compound for the development of new analgesic drugs . Additionally, its unique structure makes it a valuable compound for structural and mechanistic studies in medicinal chemistry.

Mechanism of Action

The mechanism of action of 16-epi-Pyrojesaconitine involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by binding to and modulating the activity of certain ion channels and receptors involved in pain signaling . The exact molecular targets and pathways are still under investigation, but it is known that the compound can affect the central nervous system and modulate pain perception.

Properties

Molecular Formula

C33H45NO10

Molecular Weight

615.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1

InChI Key

QMGHUXIUNPVSHV-YJRZMURVSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC

Origin of Product

United States

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